Product packaging for Ethyl 6-(Chloroformyl)hexanoate(Cat. No.:CAS No. 14794-32-2)

Ethyl 6-(Chloroformyl)hexanoate

Cat. No.: B082615
CAS No.: 14794-32-2
M. Wt: 206.66 g/mol
InChI Key: NYZNYLOIPHDFKS-UHFFFAOYSA-N
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Description

Contextualization of Acid Chlorides as Versatile Synthetic Reagents

Acid chlorides, also known as acyl chlorides, are a class of organic compounds defined by the functional group -C(=O)Cl. numberanalytics.comwikipedia.org They are among the most reactive derivatives of carboxylic acids, a characteristic attributed to the strong electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen. numberanalytics.comorganicchemistrytutor.com This electronic arrangement renders the carbonyl carbon highly electrophilic and thus susceptible to attack by a wide range of nucleophiles. organicchemistrytutor.comfiveable.me

The high reactivity of acid chlorides makes them exceptionally versatile intermediates in organic synthesis. numberanalytics.com They are frequently employed in nucleophilic acyl substitution reactions to create a variety of other functional groups and compounds. wikipedia.org Key transformations include:

Esterification: Reaction with alcohols to form esters. iitk.ac.in

Amide Synthesis: Reaction with primary or secondary amines to yield amides. organicchemistrytutor.com

Anhydride (B1165640) Formation: Reaction with carboxylates or carboxylic acids to produce acid anhydrides. wikipedia.orgorganicchemistrytutor.com

Friedel-Crafts Acylation: Used to introduce acyl groups onto aromatic rings. iitk.ac.in

Reduction: Reduction with strong reducing agents like lithium aluminum hydride produces primary alcohols, while milder, more sterically hindered reagents can afford aldehydes. organicchemistrytutor.com

The synthesis of acid chlorides is commonly achieved by treating a carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. numberanalytics.comwikipedia.org Due to their reactivity, these compounds are typically used as intermediates rather than being isolated as final products. fiveable.me

Significance of the Hexanoate (B1226103) Moiety in Chemical Synthesis

The term "hexanoate" refers to the conjugate base or an ester of hexanoic acid, a six-carbon straight-chain saturated fatty acid. atamanchemicals.comumaryland.edu In a molecule like Ethyl 6-(chloroformyl)hexanoate, the hexanoate portion serves as a non-polar, flexible six-carbon spacer or linker. This structural feature is significant for several reasons.

The hydrocarbon chain imparts lipophilicity to the molecule, influencing its solubility and interaction with non-polar environments. researchgate.net This property is crucial in applications such as the design of molecules intended to interact with biological membranes or other lipidic domains. For instance, the chain length of substituted hexanoates has been studied in the context of developing transdermal penetration enhancers, where the alkyl chain interacts with skin lipids to facilitate drug delivery. doi.org

Furthermore, hexanoate esters are prevalent in nature and are often associated with fruity aromas. atamanchemicals.comnih.gov As such, derivatives of hexanoic acid are widely used in the fragrance and flavor industries. atamanchemicals.com Ethyl hexanoate, for example, is known for its fruity odor and is a component in the aroma of various fruits and wines. nih.govresearchgate.net The synthetic versatility of the hexanoate backbone allows it to be incorporated as a structural motif in the synthesis of fragrances, pharmaceuticals, and other specialty chemicals. atamanchemicals.comed.gov

Overview of Academic Research Trajectories for this compound

Academic and industrial research on this compound primarily focuses on its utility as a bifunctional building block. Its structure allows for selective reactions at either the highly reactive acid chloride terminus or the less reactive ethyl ester end, enabling the sequential introduction of different functionalities.

A significant application for this compound, referred to in patent literature as 6-chloro-6-oxo-ethyl hexanoate, is as a key intermediate in the chemical synthesis of Thioctic Acid (more commonly known as alpha-lipoic acid). google.com Thioctic Acid is a potent antioxidant used in the treatment and prevention of various diseases, including diabetes and heart disease. google.com The synthesis involves using this compound, which is prepared from monoethyl adipate (B1204190), as a precursor to construct the carbon skeleton of the final product. google.com A patented method describes the synthesis of this compound by reacting monoethyl adipate with bis(trichloromethyl) carbonate, highlighting an alternative to the more traditional use of thionyl chloride. google.com

The compound's structure is also ideal for creating linker molecules in various chemical and biological applications. The acid chloride can be readily converted into an amide, ester, or other functional group to attach to a molecule of interest, while the ethyl ester can be hydrolyzed to a carboxylic acid for subsequent conjugation or left as is to modulate the final product's properties. This makes it a valuable tool for researchers in fields like medicinal chemistry and materials science who require a flexible, six-carbon spacer to connect different molecular fragments.

Table 2: List of Chemical Compounds Mentioned

Compound Name
1,3-Dimethyl-2-imidazolidinone
6-chloro-6-oxo-hexanoic acid ethyl ester
alpha-Lipoic Acid
Amine
bis(trichloromethyl) carbonate
Carboxylic Acid
This compound
Ethyl 6-acetoxyhexanoate
Ethyl 6-hydroxyhexanoate
Ethyl hexanoate
Ethyl isovalerate
Ethanol (B145695)
Hexanoic acid
Lithium aluminum hydride
Linalool
Monoethyl adipate
N,N-dibutylformamide
N,N-dimethylacetamide
N,N-dimethylformamide
N-methylpyrrole
N-methyltetrahydropyrrole
Octanoic acid
Oxalyl chloride
Pyridine
Tetramethylguanidine
Tetramethylurea
Thioctic Acid
Thionyl chloride

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15ClO3 B082615 Ethyl 6-(Chloroformyl)hexanoate CAS No. 14794-32-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-chloro-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO3/c1-2-13-9(12)7-5-3-4-6-8(10)11/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZNYLOIPHDFKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337527
Record name Ethyl 6-(Chloroformyl)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14794-32-2
Record name Ethyl 6-(Chloroformyl)hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 6-(Chloroformyl)hexanoate
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Synthetic Methodologies and Process Optimization

Established Synthetic Routes to Ethyl 6-(Chloroformyl)hexanoate

The most prominent and well-documented method for the synthesis of this compound involves the reaction of monoethyl adipate (B1204190) with a chlorinating agent. Among the various agents, bis(trichloromethyl) carbonate, also known as triphosgene, has emerged as a key reagent in a widely utilized synthetic route.

Synthesis via Monoethyl Adipate and Bis(trichloromethyl) Carbonate.google.com

The conversion of monoethyl adipate to its corresponding acyl chloride using bis(trichloromethyl) carbonate is effectively catalyzed by various organic amines. These catalysts play a crucial role in activating the carboxylic acid and facilitating the reaction. Commonly employed organic amine catalysts include triethylamine, pyridine, and N,N-dimethylformamide (DMF). google.comjocpr.com While all three can catalyze the reaction, their effectiveness and the optimal reaction conditions can vary. N,N-Dimethylformamide is a frequently preferred catalyst for this transformation. google.com The choice of catalyst can influence the reaction rate and the purity of the final product.

A Chinese patent provides several examples of this synthesis using different catalysts, solvents, and reaction conditions, which are summarized in the table below. google.com

Table 1: Comparison of Catalytic Systems in the Synthesis of this compound

Catalyst Solvent Temperature (°C) Duration (h) Yield (%) Purity (%) Reference
Pyridine Toluene (B28343) 70-75 6 96.5 98.5 google.com
N,N-Dimethylformamide Toluene 60-65 7 92.5 98.9 google.com

This table is generated based on data from a Chinese patent and is for illustrative purposes. google.com

The choice of solvent is another critical parameter that can significantly impact the efficiency of the synthesis. A variety of organic solvents can be used, including aromatic hydrocarbons like toluene and chlorobenzene, as well as esters such as ethyl acetate (B1210297). google.com The solvent's polarity and boiling point can affect the solubility of the reactants and the reaction temperature, thereby influencing the reaction rate and yield. In practice, toluene and ethyl acetate are frequently utilized as solvents for this reaction. google.com The selection of an appropriate solvent is often determined by factors such as cost, safety, and ease of removal from the final product.

The data from the patent illustrates how the choice of solvent can affect the outcome of the synthesis. google.com

Table 2: Effect of Solvent System on Reaction Outcome

Solvent Catalyst Temperature (°C) Duration (h) Yield (%) Purity (%) Reference
Toluene Pyridine 70-75 6 96.5 98.5 google.com
Toluene N,N-Dimethylformamide 60-65 7 92.5 98.9 google.com

This table is generated based on data from a Chinese patent and is for illustrative purposes. google.com

Optimizing the reaction temperature and duration is essential for maximizing the yield and purity of this compound while minimizing side reactions and energy consumption. The reaction is typically carried out at temperatures ranging from 40 to 100°C, with a duration of 1 to 10 hours. google.com More specifically, a temperature range of 50 to 80°C and a reaction time of 4 to 8 hours are often employed. google.com The optimal conditions are interdependent and also depend on the choice of catalyst and solvent. For instance, a higher temperature may lead to a shorter reaction time but could also result in the formation of impurities.

The following table, derived from patent examples, demonstrates the interplay between temperature, duration, and the resulting yield and purity. google.com

Table 3: Optimization of Reaction Temperature and Duration

Temperature (°C) Duration (h) Catalyst Solvent Yield (%) Purity (%) Reference
70-75 6 Pyridine Toluene 96.5 98.5 google.com
60-65 7 N,N-Dimethylformamide Toluene 92.5 98.9 google.com
60-65 6 N,N-Dimethylformamide Ethyl Acetate 90.5 99.0 google.com
80-85 4 N,N-Dimethylformamide Toluene 88.0 97.0 google.com
70-75 6 N,N-Dimethylformamide Toluene 89.0 98.0 google.com

This table is generated based on data from a Chinese patent and is for illustrative purposes. google.com

The stoichiometry of the reactants and catalyst plays a pivotal role in achieving a high yield of the desired product. The molar ratio of monoethyl adipate to bis(trichloromethyl) carbonate to the organic amine catalyst is a key parameter to be optimized. A typical molar ratio is 1 : (0.34-1.0) : (0.01-0.20) for monoethyl adipate : bis(trichloromethyl) carbonate : organic amine. google.com Fine-tuning these ratios can help to ensure complete conversion of the starting material while minimizing the use of excess reagents, which can complicate purification and increase costs. A key strategy for yield enhancement involves carefully controlling the addition of the chlorinating agent and maintaining the optimal catalytic amount to drive the reaction to completion.

Alternative Synthetic Pathways and Precursors

While the reaction with bis(trichloromethyl) carbonate is a well-established method, alternative synthetic routes to this compound exist. One of the most common alternatives involves the use of thionyl chloride (SOCl₂) as the chlorinating agent. google.compressbooks.pub This method is a classical approach for converting carboxylic acids to acyl chlorides. The reaction of monoethyl adipate with thionyl chloride can produce this compound. However, this method can generate sulfur dioxide and hydrogen chloride as byproducts, which require careful handling and disposal. google.com

Another potential, though less commonly cited for this specific compound, chlorinating agent for the conversion of carboxylic acids to acyl chlorides is oxalyl chloride. researchgate.net This reagent is often used for its mild reaction conditions and the formation of gaseous byproducts (CO, CO₂, and HCl), which can be easily removed from the reaction mixture. The synthesis of this compound could theoretically be achieved by reacting monoethyl adipate with oxalyl chloride, likely in the presence of a catalytic amount of DMF.

The primary precursor for these established synthetic routes is monoethyl adipate, which is itself derived from adipic acid. Therefore, adipic acid serves as the ultimate starting material for these synthetic sequences.

Sustainable Synthesis Considerations

The principles of green chemistry are increasingly being applied to the synthesis of chemical intermediates to reduce the environmental impact of chemical manufacturing. rsc.org

The choice of solvent is a critical factor in the sustainability of a chemical process. The synthesis of this compound has been reported in solvents such as toluene and ethyl acetate. google.com While effective, these volatile organic compounds (VOCs) have environmental and health concerns.

Future research could explore the use of greener solvent alternatives. For instance, the reaction could potentially be adapted to be performed in recyclable solvents like anisole (B1667542) or in high-boiling point ionic liquids that allow for easy separation of the product and recycling of the solvent and catalyst system. In some cases, solvent-free conditions might be achievable, particularly with solid-supported reagents or in ball-milling conditions, although this has not been specifically reported for this compound.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edu The traditional synthesis of this compound using thionyl chloride has a relatively low atom economy due to the formation of sulfur dioxide and hydrogen chloride as byproducts.

Precursor SynthesisReactantsCatalystYieldPurityReference
Monoethyl AdipateAdipic acid, Ethanol (B145695)Sulfuric acid96-97%>99.0% google.comgoogle.com

By focusing on advanced catalytic systems, exploring continuous manufacturing processes, and adhering to the principles of green chemistry, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Reactivity and Reaction Mechanisms of Ethyl 6 Chloroformyl Hexanoate

Fundamental Reactivity Profile

The reactivity of ethyl 6-(chloroformyl)hexanoate is dominated by the acyl chloride functional group, which is one of the most reactive derivatives of carboxylic acids. wikipedia.orgchemistrysteps.com This high reactivity stems from the electronic characteristics of the acyl center and the nature of the chloride leaving group.

Electrophilic Acyl Center Characteristics

The carbon atom of the chloroformyl group in this compound serves as a potent electrophilic center. This is due to the significant polarization of the carbon-oxygen double bond and the inductive effect of the chlorine atom. The oxygen and chlorine atoms, being highly electronegative, withdraw electron density from the carbonyl carbon, rendering it electron-deficient and highly susceptible to attack by nucleophiles. youtube.com This inherent electrophilicity is the driving force for the various substitution reactions the molecule undergoes.

Leaving Group Properties of Chloride

The chloride ion (Cl⁻) is an excellent leaving group, a key factor contributing to the high reactivity of acyl chlorides. thestudentroom.co.ukkhanacademy.org Its stability as an independent, weakly basic ion in solution makes its departure from the tetrahedral intermediate energetically favorable. thestudentroom.co.uk This ready departure facilitates the completion of nucleophilic acyl substitution reactions. khanacademy.orgyoutube.com

Nucleophilic Acyl Substitution Reactions

The primary mode of reaction for this compound is nucleophilic acyl substitution. chemistrysteps.commasterorganicchemistry.com In this two-step mechanism, a nucleophile first adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, re-forming the carbon-oxygen double bond and expelling the chloride ion as the leaving group. openstax.org

Esterification Reactions: Mechanism and Scope

This compound readily reacts with alcohols to form esters. wikipedia.orglibretexts.org This reaction, often referred to as alcoholysis, proceeds vigorously at room temperature. libretexts.org The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the acyl chloride's carbonyl carbon. youtube.com This is followed by the elimination of hydrogen chloride, yielding the corresponding diester. libretexts.orgyoutube.com A base, such as pyridine, is often added to neutralize the HCl byproduct. chemistrysteps.com

For instance, the reaction of this compound with ethanol (B145695) would yield diethyl adipate (B1204190). The reaction is broad in scope, accommodating a wide range of primary and secondary alcohols.

Table 1: Examples of Esterification Reactions

Alcohol SubstrateProduct
Methanol (B129727)Methyl ethyl adipate
IsopropanolIsopropyl ethyl adipate
Benzyl alcoholBenzyl ethyl adipate

Amidation Reactions: Exploring Amine Substrates and Conditions

Amidation, the reaction with ammonia (B1221849) or primary and secondary amines, is another significant transformation of this compound, yielding amides. wikipedia.orgchemistrysteps.com The reaction is typically rapid and can be carried out under various conditions. The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon, leading to the formation of an amide bond and the elimination of hydrogen chloride. chemistrysteps.com Often, an excess of the amine is used to neutralize the liberated HCl. chemistrysteps.com

The scope of this reaction is extensive, allowing for the synthesis of a diverse range of amides. Primary amines will form secondary amides, while secondary amines will result in tertiary amides.

Table 2: Examples of Amidation Reactions

Amine SubstrateProductAmide Type
AmmoniaEthyl 6-amino-6-oxohexanoatePrimary Amide
MethylamineEthyl 6-(methylamino)-6-oxohexanoateSecondary Amide
DiethylamineEthyl 6-(diethylamino)-6-oxohexanoateTertiary Amide
AnilineEthyl 6-oxo-6-(phenylamino)hexanoateSecondary Amide

Recent research has also explored catalytic methods for direct amidation, sometimes involving in situ generation of activating agents to facilitate the reaction under milder conditions. mdpi.comresearchgate.netnih.gov

Anhydride (B1165640) Formation: Synthetic Utility

This compound can react with a carboxylate salt to form a mixed anhydride. wikipedia.orgchemistrysteps.com This reaction proceeds through the nucleophilic attack of the carboxylate oxygen on the acyl chloride's carbonyl carbon. masterorganicchemistry.com The resulting mixed anhydride can be a useful synthetic intermediate itself, as it can subsequently react with other nucleophiles. For example, a well-known application of a similar compound, ethyl chloroformate, is in the formation of mixed carboxylic-carbonic anhydrides, which are then used to form amides. google.com This highlights the synthetic versatility of the chloroformate group in facilitating further transformations.

Ketone Synthesis via Acylation (e.g., Friedel-Crafts)

The acyl chloride functionality of this compound allows it to readily undergo Friedel-Crafts acylation reactions. organic-chemistry.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones. In a typical reaction, an aromatic compound is acylated with an acyl chloride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.comvurup.sk

The mechanism begins with the Lewis acid activating the acyl chloride to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation of the aromatic ring restores its aromaticity and yields the final ketone product, along with the regenerated catalyst and a proton. A key advantage of Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting aromatic compound, which prevents further acylation of the product. vurup.sk

Intramolecular Friedel-Crafts acylation is also a possibility if an aromatic ring is present within the same molecule, leading to the formation of cyclic ketones. masterorganicchemistry.com For instance, if the ester end of this compound were to be attached to a phenyl group, an intramolecular acylation could lead to the formation of a cyclic ketone fused to the aromatic ring.

Reaction Component Role in Ketone Synthesis
This compoundAcylating agent
Aromatic Compound (e.g., Benzene)Nucleophile
Lewis Acid (e.g., AlCl₃)Catalyst to generate acylium ion
Acylium IonElectrophile

Specific Derivatization Pathways and Product Formation

The dual functionality of this compound provides pathways for the synthesis of a variety of complex molecules, including cyclic and heterocyclic structures.

Cyclization Reactions: Synthesis of Heptanedioic Acid Ethyl Ester 3-Oxo-Cyclopent-1-Enyl Ester

The synthesis of a cyclopentenone ring system from a linear six-carbon chain derivative like this compound typically involves an intramolecular cyclization followed by further functional group manipulations. A common method for forming a five-membered ring from a 1,6-dicarbonyl compound is the Dieckmann condensation. organicchemistrytutor.com

To achieve this, this compound would first be converted to a diester, such as diethyl adipate. This can be accomplished by reacting the acyl chloride with ethanol. The resulting diethyl adipate can then undergo an intramolecular cyclization in the presence of a base like sodium ethoxide to form a β-keto ester, ethyl 2-oxocyclopentanecarboxylate. organicchemistrytutor.com Subsequent hydrolysis and decarboxylation of the β-keto ester would yield cyclopentanone (B42830). organicchemistrytutor.comyoutube.com

To arrive at a cyclopentenone structure, further reactions such as α-bromination followed by elimination can be employed. nih.gov The synthesis of the specifically named "heptanedioic acid ethyl ester 3-oxo-cyclopent-1-enyl ester" would involve further esterification of the cyclopentenone with another molecule of a heptanedioic acid derivative.

The formation of the cyclopentanone ring via Dieckmann condensation begins with the deprotonation of an α-carbon of the diester by a strong base, creating an enolate. organicchemistrytutor.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule to form a five-membered ring. The subsequent elimination of an ethoxide ion results in the formation of the cyclic β-keto ester. organicchemistrytutor.com

The conversion of the resulting cyclopentanone to a cyclopentenone can be achieved through various methods, including the Saegusa–Ito oxidation or by forming an α-halo ketone followed by an elimination reaction. nih.gov These methods introduce a double bond into the five-membered ring, resulting in the α,β-unsaturated ketone characteristic of cyclopentenones.

The Dieckmann condensation is typically catalyzed by a strong base, with sodium ethoxide being a common choice when working with ethyl esters to avoid transesterification. organicchemistrytutor.com The regioselectivity of the initial deprotonation is not a concern in a symmetrical diester like diethyl adipate. However, in unsymmetrical diesters, the regioselectivity would be governed by the relative acidities of the α-protons.

In the subsequent formation of the double bond to create the cyclopentenone, the regioselectivity is crucial. For instance, in an α-bromination followed by elimination, the position of the double bond is determined by which proton is removed by the base in the elimination step.

Reaction Stage Key Reagents/Catalysts Intermediate/Product
Conversion to DiesterEthanolDiethyl adipate
Dieckmann CondensationSodium ethoxideEthyl 2-oxocyclopentanecarboxylate
Hydrolysis & DecarboxylationAcid/HeatCyclopentanone
Enone FormationNBS, Base2-Cyclopentenone

Heterocycle Functionalization: Formation of 4-Morpholinehexanoic Acid Hydrochloride

The reaction of this compound with a secondary amine like morpholine (B109124) is a straightforward nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form a stable amide, ethyl 6-(morpholine-4-carbonyl)hexanoate.

To obtain 4-morpholinehexanoic acid hydrochloride, the ethyl ester of the newly formed amide would need to be hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions, followed by neutralization. Finally, treatment of the resulting amino acid with hydrochloric acid would protonate the nitrogen atom of the morpholine ring, forming the hydrochloride salt.

Reaction Step Reactant Product
Amide FormationMorpholineEthyl 6-(morpholine-4-carbonyl)hexanoate
Ester HydrolysisH₂O, H⁺ or OH⁻6-(Morpholine-4-carbonyl)hexanoic acid
Salt FormationHCl4-Morpholinehexanoic acid hydrochloride

Thiazole (B1198619) Ring Integration: Synthesis of Ethyl 2,3-Dihydro-4-methyl-2-oxo-5-thiazolehexanoate

The synthesis of a thiazole ring often involves the Hantzsch thiazole synthesis, which is the reaction between an α-haloketone and a thioamide. To synthesize ethyl 2,3-dihydro-4-methyl-2-oxo-5-thiazolehexanoate from this compound, a multi-step pathway would be necessary.

A plausible route would involve first converting the acyl chloride of this compound into an α-diazoketone via reaction with diazomethane. The resulting diazoketone can then be treated with HBr or HCl to form an α-haloketone. This intermediate, which now contains the required functionality, could then be reacted with a suitable thioamide, such as N-methylthiourea, to construct the desired 2,3-dihydro-4-methyl-2-oxo-thiazole ring. The "hexanoate" portion of the final product name suggests that the thiazole ring is attached to the carbon chain of the original hexanoate (B1226103) ester.

Proposed Reaction Step Key Reagents Intermediate Formed
Diazoketone FormationDiazomethaneEthyl 7-diazo-6-oxoheptanoate
α-Haloketone SynthesisHBr or HClEthyl 7-halo-6-oxoheptanoate
Thiazole Ring FormationN-methylthioureaEthyl 2,3-dihydro-4-methyl-2-oxo-5-thiazolehexanoate

Stability and Compatibility in Reaction Environments

The practical utility of this compound is contingent upon its stability under various reaction conditions. Understanding its thermal and chemical limitations, as well as its compatibility with other reagents, is paramount for successful and safe execution of synthetic procedures.

The chemical stability is significantly influenced by the presence of moisture. The acyl chloride functionality is highly susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid. Therefore, it is crucial to handle the compound under anhydrous conditions to prevent its degradation. It should be stored in a tightly closed container to prevent contact with atmospheric moisture. sigmaaldrich.comthermofisher.com

To enhance solubility for certain applications, it is sometimes recommended to heat the substance to 37°C and use an ultrasonic bath. glpbio.com However, prolonged exposure to even moderate heat should be carefully considered in the context of its thermal stability. For storage, especially of stock solutions, it is recommended to store them in separate packages to avoid repeated freezing and thawing cycles. glpbio.com When stored at -20°C, it is advised to be used within one month, and at -80°C, within six months. glpbio.com

Table 1: Thermal and Storage Stability of this compound

Parameter Value/Recommendation Source(s)
Chemical Stability Stable under standard ambient conditions (room temperature). sigmaaldrich.com
Conditions to Avoid Heating. sigmaaldrich.com sigmaaldrich.com
Flash Point 53 °C (127 °F) - closed cup. sigmaaldrich.com
Storage Keep container tightly closed in a dry and well-ventilated place. Keep away from heat and sources of ignition. sigmaaldrich.comthermofisher.com sigmaaldrich.comthermofisher.com
Stock Solution Storage (-20°C) Use within 1 month. glpbio.com
Stock Solution Storage (-80°C) Use within 6 months. glpbio.com

A significant chemical incompatibility of this compound is with strong oxidizing agents. sigmaaldrich.comfishersci.com Contact with these substances can lead to vigorous, potentially hazardous reactions. The nature of these reactions is not detailed in the available literature, but it is a critical safety consideration in its handling and in the design of reaction protocols.

The compound may also be corrosive to metals. nih.govtcichemicals.com This property necessitates the use of appropriate, corrosion-resistant containers and equipment for storage and handling, such as those with a resistant inner liner. nih.govtcichemicals.com

Beyond these specific incompatibilities, the high reactivity of the acyl chloride group implies incompatibility with a wide range of nucleophiles. These include alcohols, amines, and even water, as previously mentioned. These reactions, while often the desired pathway in a synthesis, can be considered incompatibilities if they are unintended.

Table 2: Incompatible Materials with this compound

Incompatible Material Potential Hazard/Reaction Source(s)
Strong Oxidizing Agents Potential for vigorous, hazardous reactions. sigmaaldrich.comfishersci.com
Metals May be corrosive. nih.govtcichemicals.com
Water Hydrolysis to the corresponding carboxylic acid. -
Alcohols Transesterification or reaction with the acyl chloride. -
Amines Amide formation. -

The primary challenge in working with this compound is controlling the reactivity of the acyl chloride group to prevent unwanted side reactions. The most common side reaction is hydrolysis due to the presence of water. To mitigate this, all reactions should be carried out under strictly anhydrous conditions, using dried solvents and glassware, and under an inert atmosphere (e.g., nitrogen or argon).

When a specific nucleophilic substitution is desired (e.g., reaction with an alcohol or amine), careful control of reaction conditions is essential. This includes:

Temperature Control: Reactions are often performed at low temperatures to moderate the reactivity of the acyl chloride and improve selectivity.

Stoichiometry: Precise control over the molar ratios of reactants can help to ensure that the desired reaction proceeds to completion without leaving unreacted starting materials that could participate in side reactions.

Use of a Base: In reactions with nucleophiles like amines, a non-nucleophilic base is often added to scavenge the HCl that is generated as a byproduct. This prevents the protonation of the amine, which would render it non-nucleophilic, and can also prevent acid-catalyzed side reactions.

By carefully selecting reaction parameters and maintaining a controlled environment, the versatile reactivity of this compound can be harnessed for a variety of synthetic transformations while minimizing the occurrence of undesirable side products.

Analytical and Spectroscopic Characterization Methodologies for Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of ethyl 6-(chloroformyl)hexanoate by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy provides information on the chemical environment of protons. For this compound, distinct signals are expected for the ethyl group protons and those on the hexanoate (B1226103) chain. Specifically, a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂) of the ethyl group are anticipated. The methylene protons adjacent to the acyl chloride and the ester functional groups are expected to be the most downfield-shifted protons of the hexanoate backbone due to the electron-withdrawing nature of these groups.

¹³C NMR Spectroscopy is used to determine the number of unique carbon atoms. The spectrum for this compound will show characteristic peaks for the carbonyl carbons of the ester and the acyl chloride at the downfield region of the spectrum. nih.gov The other carbon atoms of the ethyl group and the hexanoate chain will also produce distinct signals, confirming the carbon skeleton of the molecule. nih.govspectrabase.com

Table 1: Predicted ¹H NMR Data for this compound
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ethyl CH₃~1.2Triplet3H
Hexanoate CH₂ (C3, C4, C5)~1.3-1.8Multiplet6H
Hexanoate CH₂ (C2)~2.3Triplet2H
Hexanoate CH₂ (C6)~2.9Triplet2H
Ethyl OCH₂~4.1Quartet2H
Table 2: Predicted ¹³C NMR Data for this compound
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ethyl CH₃~14
Hexanoate CH₂ (C3, C4, C5)~24-33
Hexanoate CH₂ (C2)~34
Ethyl OCH₂~60
Ester C=O~173
Acyl Chloride C=O~174

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are critical for identifying the functional groups within the molecule.

Infrared (IR) Spectroscopy of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. The ester carbonyl (C=O) stretch typically appears around 1735 cm⁻¹, while the more electrophilic acyl chloride carbonyl (C=O) stretch is found at a higher frequency, around 1800 cm⁻¹. Other significant peaks include C-H stretching and bending vibrations, as well as C-O and C-Cl stretching bands. nih.govresearchgate.net

Raman Spectroscopy offers complementary information to IR spectroscopy. While C=O stretches are also observable in Raman spectra, they are generally weaker. However, other vibrations, such as C-Cl stretches, may produce strong signals, aiding in the comprehensive structural confirmation. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound
Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
C-H (alkane)Stretch2850-3000
C=O (acyl chloride)Stretch~1800
C=O (ester)Stretch~1735
C-O (ester)Stretch1000-1300
C-ClStretch600-800

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in its structural elucidation. nih.gov

Upon ionization, a molecular ion peak is observed, and its mass-to-charge ratio (m/z) confirms the molecular weight of the compound. nih.gov The presence of a chlorine atom is indicated by a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio). Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and rearrangements. libretexts.org For this compound, fragmentation would likely involve the loss of the ethoxy group, the chlorine atom, or cleavage along the hexanoate chain. libretexts.org

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are indispensable for separating this compound from potential impurities and for tracking the progress of chemical reactions.

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds and is well-suited for assessing the purity of this compound. tcichemicals.com In GC, the compound is vaporized and separated based on its boiling point and interactions with the stationary phase of the column. The retention time helps in identifying the compound, while the peak area allows for quantification of its purity. nih.gov A purity level of over 97.0% as determined by GC has been reported for commercially available this compound. tcichemicals.com

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be used for both purity assessment and reaction monitoring. A reverse-phase HPLC method can be employed for this compound, where separation is based on its polarity. sielc.comsielc.com This technique is particularly useful for monitoring the conversion of reactants to products in real-time and for detecting any non-volatile impurities in the final product. thno.org

In Situ Reaction Monitoring Techniques

In situ, or real-time, monitoring provides a continuous stream of data directly from the reaction vessel, offering a dynamic view of the chemical transformation as it happens. This approach minimizes sample handling and the potential for sample degradation, which is a significant concern for highly reactive species like acyl chlorides. americanpharmaceuticalreview.comresearchgate.net

Real-time Spectroscopic Monitoring (e.g., ReactIR)

Real-time spectroscopic techniques, particularly those based on mid-infrared spectroscopy like ReactIR, are powerful tools for monitoring reactions involving this compound. By inserting a robust attenuated total reflection (ATR) probe directly into the reaction mixture, spectra can be collected continuously, creating a "molecular video" of the reaction. researchgate.net

This methodology allows for the tracking of distinct infrared absorption bands associated with reactants, intermediates, and products. For instance, in a reaction where this compound is consumed, the characteristic carbonyl stretching frequency of the acyl chloride group (typically found around 1800 cm⁻¹) would be monitored. Its decreasing intensity over time provides a direct measure of the reactant's consumption rate. Simultaneously, the appearance and increase in intensity of new carbonyl bands corresponding to the ester or amide product can be tracked to monitor product formation.

Key Monitored Vibrational Bands in a Hypothetical Polyamidation Reaction:

Functional GroupTypical Wavenumber (cm⁻¹)Role in Reaction Monitoring
Acyl Chloride (C=O stretch)~1800Decrease indicates consumption of this compound.
Amide I (C=O stretch)~1650Increase indicates formation of the polyamide product.
Amine (N-H bend)~1600Decrease indicates consumption of the amine co-monomer.
Ester (C=O stretch)~1735Remains constant, serving as an internal standard.

This technique provides invaluable data for understanding reaction initiation, conversion rates, and endpoints without the need for extractive sampling. researchgate.net The ability to monitor multiple species at once helps in elucidating complex reaction mechanisms and identifying the formation of any unexpected by-products.

Online Chromatographic Analysis

Online chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), offer another avenue for real-time reaction monitoring. axcendcorp.comtue.nl This approach involves the automated extraction of small sample volumes from the reaction vessel, which are then directly injected into the chromatograph for analysis. axcendcorp.comnih.gov

Given the reactivity of acyl chlorides, direct analysis by reversed-phase HPLC is often challenging due to potential reactions with aqueous or alcoholic mobile phases. americanpharmaceuticalreview.com Therefore, a common strategy involves in-line derivatization. researchgate.netnih.gov For this compound, the withdrawn sample could be automatically quenched with a derivatizing agent, such as anhydrous methanol (B129727) or a UV-active amine, to form a stable, readily analyzable ester or amide. researchgate.net This stable derivative can then be separated and quantified using standard HPLC-UV or HPLC-MS methods.

For reactions that produce volatile products, online GC can be employed. The automated headspace or direct injection analysis can track the depletion of volatile starting materials or the formation of volatile products and by-products in real-time. researchgate.net

Example of Online HPLC Monitoring Data for an Esterification Reaction:

The following table illustrates the type of data that can be generated from online HPLC monitoring of a reaction between this compound and an alcohol.

Time (minutes)This compound (Area %)Product Diester (Area %)
098.50.5
1075.223.8
2051.347.7
3029.869.2
4012.186.9
502.496.6
60<0.199.0

This quantitative data allows for the precise plotting of reaction kinetic profiles, which is essential for process optimization and control. axcendcorp.comnih.gov The high temporal resolution and automated nature of online chromatography make it a powerful complement to spectroscopic methods for comprehensive reaction understanding. axcendcorp.com

Theoretical and Computational Chemistry Approaches

Quantum Chemical Investigations

Quantum chemical calculations, particularly those based on density functional theory (DFT), allow for a detailed examination of the molecule's electronic properties.

The electronic structure of ethyl 6-(chloroformyl)hexanoate is characterized by the polarization of its carbonyl groups. The carbon atoms of both the ester and acyl chloride moieties are electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. studymind.co.uk

Computational models indicate that the acyl chloride carbon is significantly more electron-deficient than the ester carbon, a consequence of the greater electronegativity and inductive effect of chlorine compared to the ethoxy group. This is reflected in the calculated partial atomic charges. The bond lengths within the molecule are also influenced by these electronic effects, with the C=O bonds exhibiting lengths typical for their respective functional groups.

Table 1: Calculated Atomic Charges and Bond Lengths for this compound

Atom/BondCalculated Value
Partial Atomic Charges (e)
Acyl Chloride Carbon+0.85
Ester Carbonyl Carbon+0.72
Acyl Chloride Oxygen-0.65
Ester Carbonyl Oxygen-0.60
Chlorine-0.35
Bond Lengths (Å)
C=O (Acyl Chloride)1.19
C-Cl (Acyl Chloride)1.80
C=O (Ester)1.21
C-O (Ester)1.34

Note: Values are illustrative and based on typical DFT calculations for similar molecules.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.comucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most susceptible to receiving electrons (electrophilicity). youtube.com

For this compound, the HOMO is primarily localized on the non-bonding orbitals of the oxygen and chlorine atoms. The LUMO, conversely, is predominantly centered on the antibonding π* orbital of the acyl chloride's carbonyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies

OrbitalEnergy (eV)Primary Localization
HOMO-9.8Oxygen and Chlorine lone pairs
LUMO-1.5π* orbital of the acyl chloride C=O
HOMO-LUMO Gap8.3-

Note: Values are illustrative and based on typical DFT calculations for similar molecules.

The significantly lower energy of the LUMO associated with the acyl chloride function compared to the ester function confirms the former as the primary site for nucleophilic attack.

The electrostatic potential (ESP) map of this compound visually represents the charge distribution and can be used to predict sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to protonation or attack by electrophiles. These are found around the carbonyl oxygens.

Reaction Mechanism Modeling

Computational modeling can be used to map out the potential energy surfaces of chemical reactions, providing valuable information about reaction mechanisms, including the structures of transition states and the energies of intermediates.

The reaction of this compound with a nucleophile, such as an alcohol or amine, proceeds via a nucleophilic acyl substitution mechanism. youtube.commasterorganicchemistry.comvanderbilt.edu This mechanism typically involves the formation of a tetrahedral intermediate. youtube.com

Computational studies can locate the transition state leading to this intermediate. For the reaction at the acyl chloride, the transition state involves the partial formation of a new bond between the nucleophile and the carbonyl carbon, and a slight elongation of the C=O bond. The geometry around the carbonyl carbon begins to distort from trigonal planar towards tetrahedral.

For the derivatization of the acyl chloride group, the activation energy is generally low, consistent with the high reactivity of this functional group. libretexts.org The reaction is typically exothermic. In contrast, the corresponding reaction at the ester carbonyl has a significantly higher activation energy, indicating that this site is much less reactive under the same conditions. This selectivity is a key feature of the chemistry of this compound and is well-supported by computational models.

Table 3: Illustrative Energy Profile for Nucleophilic Acyl Substitution

SpeciesRelative Energy (kcal/mol) - Acyl ChlorideRelative Energy (kcal/mol) - Ester
Reactants00
Transition State 1+10+25
Tetrahedral Intermediate-5+15
Transition State 2+8+28
Products-15-5

Note: Values are illustrative and represent a typical reaction with a generic nucleophile.

Q & A

Q. What are the recommended synthetic routes for Ethyl 6-(Chloroformyl)hexanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification or chloroformylation reactions. For example, analogous esters like Ethyl Hexanoate are produced by reacting hexanoic acid with ethanol using heterogeneous catalysts such as Amberlyst-14. Key parameters include temperature (60–90°C), catalyst loading (5–15% w/w), and molar ratios of reactants (1:1 to 1:3 acid:alcohol). Kinetic studies suggest internal and external diffusion limitations must be minimized to optimize yield . Characterization via FTIR spectroscopy confirms functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for esters) .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

Gas chromatography (GC) coupled with mass spectrometry (MS) is essential for quantifying purity and identifying byproducts. For structural confirmation, FTIR and NMR (¹H and ¹³C) are standard. GC retention indices and spectral libraries (e.g., NIST Chemistry WebBook) help cross-validate results . Ensure calibration with certified reference standards to minimize systematic errors.

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Indirect-vent goggles, nitrile gloves, and lab coats are required. Avoid contact lenses due to vapor penetration risks .
  • Engineering Controls: Use fume hoods with ≥100 fpm face velocity. Monitor airborne concentrations to stay below permissible exposure limits (PELs) .
  • Emergency Measures: Immediate decontamination via eye wash stations and emergency showers is critical. Contaminated clothing must be replaced and professionally cleaned .

Advanced Research Questions

Q. How can conflicting kinetic data for this compound synthesis be resolved?

Discrepancies in rate constants or activation energies often arise from unaccounted mass transfer limitations or catalyst deactivation. Conduct experiments under varying agitation speeds (e.g., 200–600 rpm) to isolate diffusion effects. Use statistical tools like ANOVA to validate reproducibility. For thermodynamic inconsistencies, verify calorimetric data (ΔH, ΔS) via independent methods like Van’t Hoff analysis .

Q. What strategies mitigate ester hydrolysis during storage or application of this compound?

Hydrolysis is pH- and moisture-sensitive. Stabilize the compound by:

  • Storing under anhydrous conditions (e.g., molecular sieves).
  • Buffering solutions to neutral pH (6.5–7.5).
  • Adding antioxidants like BHT (0.01–0.1% w/w) to inhibit radical-mediated degradation .

Q. How does this compound influence microbial systems in environmental studies?

At low concentrations (0.05–5 mM), esters like Ethyl Hexanoate enhance methane production in anaerobic digestion by 32–46%, likely via substrate synergism. However, ≥10 mM concentrations inhibit microbial activity (−71.9% methane yield), possibly due to membrane disruption. Monitor pH (optimal 7.7–7.8) and volatile fatty acid accumulation to avoid toxicity .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electrophilic reactivity at the chloroformyl group. Molecular dynamics (MD) simulations assess solvation effects in polar aprotic solvents (e.g., DMF, acetonitrile). Validate predictions with experimental kinetics (e.g., Arrhenius plots) .

Data Contradiction and Validation

Q. Why do reported LC₅₀ values for this compound vary across studies?

Variability in acute toxicity data (e.g., AEGL tiers) stems from differences in exposure duration, animal models, and analytical methods. For example, rat lethality studies may lack standardized vapor concentration measurements. Cross-reference with structurally similar chloroformates (e.g., Ethyl Chlorothioformate) and apply uncertainty factors (×10 for interspecies variability) .

Q. How reliable are supplier-provided purity claims for this compound?

Supplier data (e.g., BASF technical sheets) often disclaim liability for application-specific performance. Independently verify purity via GC-MS and titrimetry. For trace contaminants (e.g., residual HCl), use ion chromatography or conduct blank experiments to assess interference .

Environmental and Regulatory Considerations

Q. What biodegradation pathways are feasible for this compound in wastewater treatment?

Microbial degradation via esterases and dehalogenases is hypothesized, but limited data exist. Pilot-scale studies using activated sludge (HRT 12–24 hrs) should quantify intermediate metabolites (e.g., hexanoic acid) via LC-MS/MS. Regulatory compliance requires adherence to TSCA and REACH frameworks for hazardous byproduct reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.